

(2-Chloro-5-fluoro-3-methylphenyl)methanol reactivity profile

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Compound of Interest

Compound Name: (2-Chloro-5-fluoro-3-methylphenyl)methanol

CAS No.: 1807237-14-4

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An In-depth Technical Guide to the Reactivity Profile of **(2-Chloro-5-fluoro-3-methylphenyl)methanol**

Introduction

(2-Chloro-5-fluoro-3-methylphenyl)methanol is a substituted aromatic alcohol that serves as a highly versatile and valuable building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of drug discovery and materials science, where precise molecular architecture is paramount. The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring, combined with the reactive benzylic alcohol moiety, creates a molecule with a nuanced and exploitable reactivity profile. The electron-withdrawing nature of the halogen substituents and the electron-donating character of the methyl group create a unique electronic environment that influences the reactivity of both the aromatic ring and the hydroxymethyl group. This guide provides a comprehensive technical overview of the synthesis, core reactivity, and practical applications of this key intermediate, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The reactivity of **(2-Chloro-5-fluoro-3-methylphenyl)methanol** is a direct consequence of its molecular structure. The molecule consists of a central benzene ring substituted with four different groups:

- **Hydroxymethyl Group (-CH₂OH):** As a primary benzylic alcohol, this is the primary site of reactivity. It can undergo oxidation, esterification, etherification, and nucleophilic substitution.
- **Chlorine Atom (-Cl):** Located at the C2 position, this ortho-substituent is electron-withdrawing via induction and weakly deactivating. It also provides steric hindrance that can influence the approach of reagents.
- **Fluorine Atom (-F):** Positioned at C5, this halogen exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Its presence can significantly impact the acidity of the benzylic proton and the electronic density of the ring.
- **Methyl Group (-CH₃):** At the C3 position, this alkyl group is electron-donating through hyperconjugation and induction, partially offsetting the deactivating effects of the halogens.

This specific substitution pattern makes the molecule an important intermediate in the synthesis of complex pharmaceuticals and agrochemicals.^[1]

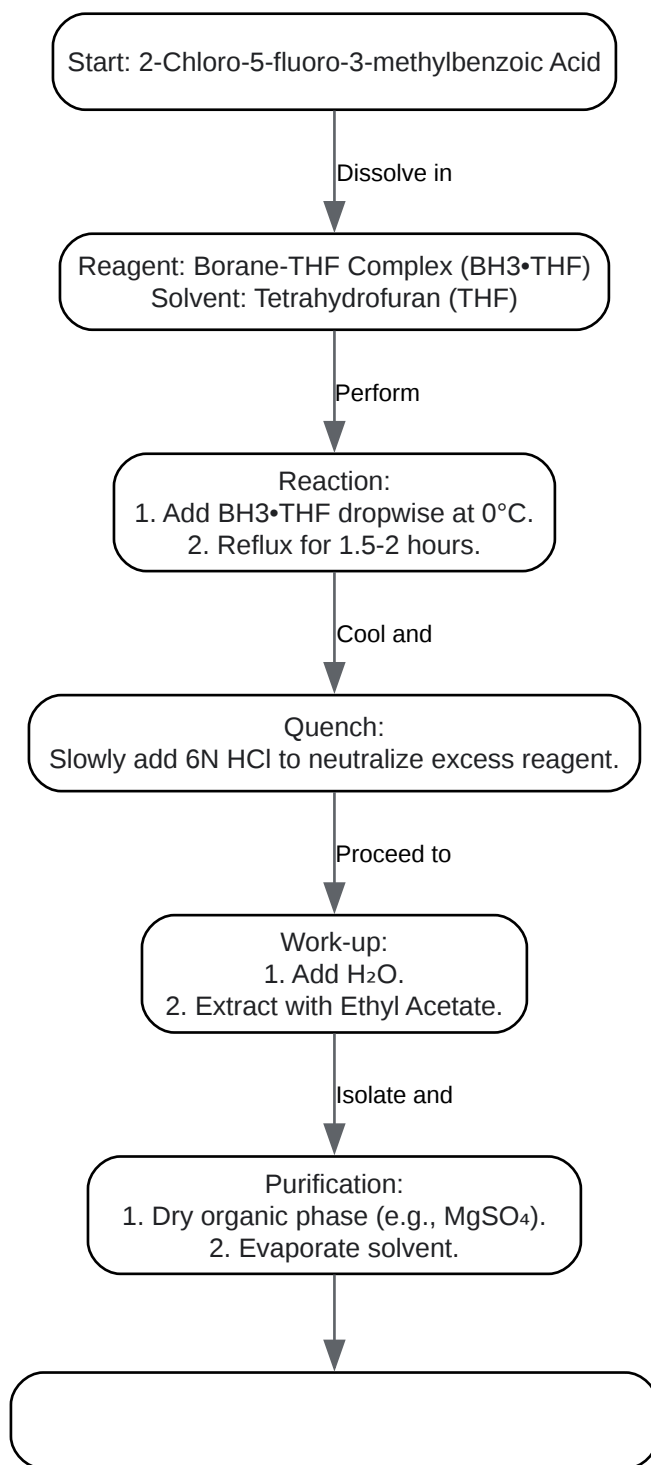
Physicochemical Data Summary

Property	Value	Source
IUPAC Name	(2-chloro-5-fluoro-3-methylphenyl)methanol	
Molecular Formula	C ₈ H ₈ ClFO	
Molecular Weight	174.6 g/mol	
Physical Form	Solid	
InChI Key	OTMPEPLRKJEOMJ-UHFFFAOYSA-N	
Purity	Typically ≥97%	

Synthesis of (2-Chloro-5-fluoro-3-methylphenyl)methanol

The most common and efficient laboratory-scale synthesis of **(2-Chloro-5-fluoro-3-methylphenyl)methanol** involves the reduction of its corresponding carboxylic acid or aldehyde. The reduction of 2-chloro-5-fluoro-3-methylbenzoic acid is a robust method, often employing hydride reagents.

Workflow for Synthesis via Reduction



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Caption: Synthetic workflow for the title compound.

Detailed Experimental Protocol: Reduction of 2-Chloro-5-fluoro-3-methylbenzoic Acid

This protocol is adapted from a similar synthesis of a substituted benzyl alcohol.[2]

- **Setup:** Equip a three-neck round-bottom flask with a thermometer, a mechanical stirrer, and a dropping funnel. Purge the system with an inert gas (e.g., Nitrogen).
- **Reagents:** In the flask, dissolve 2-chloro-5-fluoro-3-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reaction:** Cool the stirred solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0°C. Cautiously and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.
- **Extraction:** Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x volumes).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Final Product:** The resulting solid, **(2-Chloro-5-fluoro-3-methylphenyl)methanol**, can be further purified by recrystallization if necessary.

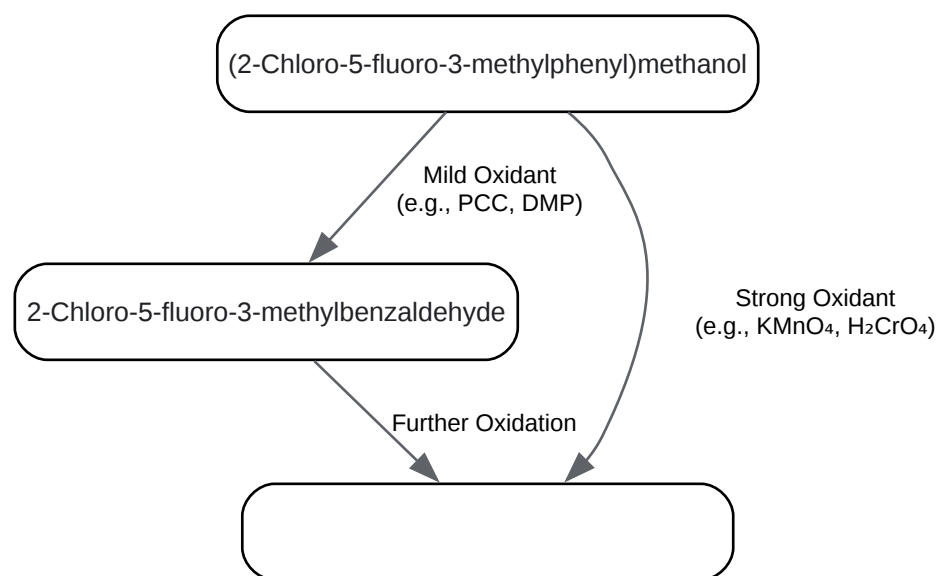
Core Reactivity Profile

The benzylic alcohol functional group is the epicenter of this molecule's reactivity, participating in a wide array of synthetically useful transformations.

Oxidation

The primary alcohol can be readily oxidized to form either 2-chloro-5-fluoro-3-methylbenzaldehyde or 2-chloro-5-fluoro-3-methylbenzoic acid, depending on the choice of oxidant. This transformation is fundamental in converting the alcohol into an electrophilic carbonyl center.

- Causality: Mild oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) provide the aldehyde by avoiding the over-oxidation that occurs in aqueous media. Stronger, aqueous-based oxidants like potassium permanganate (KMnO₄) or chromic acid will typically oxidize the alcohol directly to the more stable carboxylic acid.[3][4]



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Caption: Oxidation reactions of the title compound.

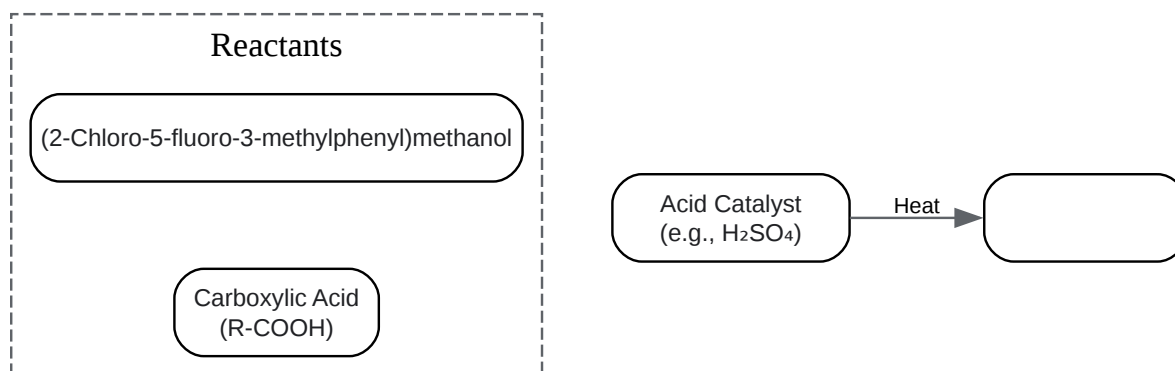
- Setup: In a flask under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM).
- Reaction: Add a solution of **(2-Chloro-5-fluoro-3-methylphenyl)methanol** (1.0 eq) in DCM dropwise to the stirred suspension.
- Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

- **Work-up:** Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts.
- **Purification:** Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Esterification

The hydroxyl group readily reacts with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form esters.[5] This reaction is crucial for installing ester moieties, which are common in bioactive molecules.

- **Causality:** The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H_2SO_4). The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the benzylic alcohol.[6]



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Caption: General scheme for Fischer esterification.

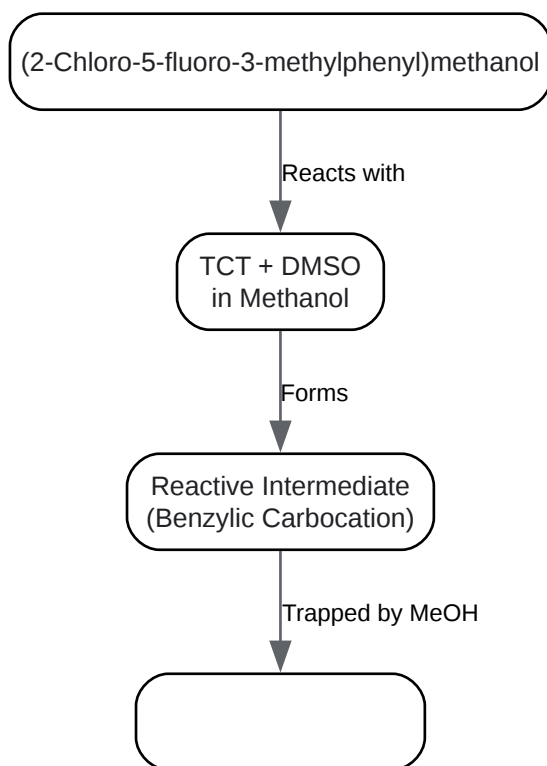
- **Reagents:** In a round-bottom flask, combine **(2-Chloro-5-fluoro-3-methylphenyl)methanol** (1.0 eq), glacial acetic acid (2.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
- **Reaction:** Heat the mixture to reflux for 3-5 hours.

- **Work-up:** Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
- **Neutralization:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acids) and then with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by distillation or chromatography.

Etherification

Conversion to an ether is another key transformation. This can be achieved through various methods, including Williamson ether synthesis (less common for benzyl alcohols directly) or, more efficiently, using specialized reagents that promote dehydration or activate the alcohol.

- **Causality:** A highly chemoselective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol).^{[7][8]} This system generates a reactive intermediate that facilitates the formation of a benzylic carbocation, which is then trapped by the solvent (methanol) to form the methyl ether. This method is selective for benzylic alcohols over aliphatic or phenolic hydroxyls.^[7]



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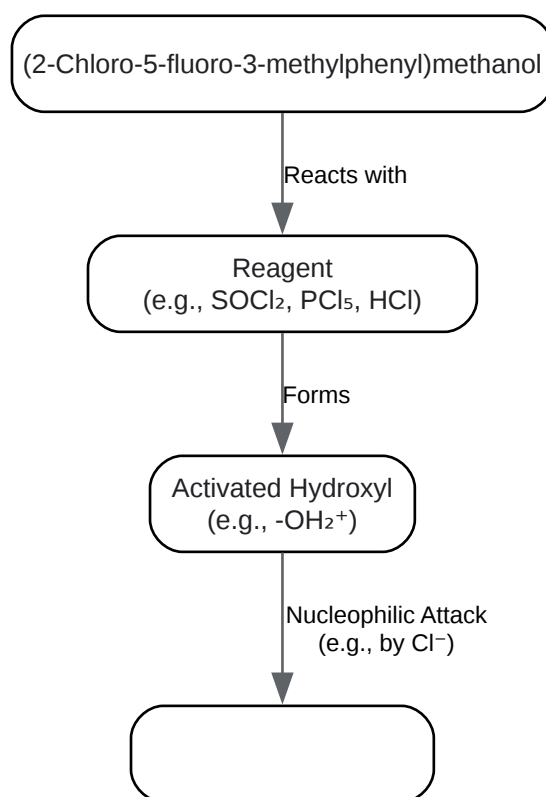
Caption: Etherification via TCT/DMSO activation.

- Reagents: To a stirred solution of **(2-Chloro-5-fluoro-3-methylphenyl)methanol** (1.0 eq) in methanol, add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.1 eq).
- Reaction: Add dimethyl sulfoxide (DMSO, 1.1 eq) portion-wise to the mixture.
- Monitoring: Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to yield the pure methyl ether.

Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., water) by protonation with a strong acid. Subsequent attack by a nucleophile (like a halide) proceeds via a nucleophilic substitution mechanism.

- Causality: Due to the electronic stabilization of the resulting benzylic carbocation by the aromatic ring, the reaction often has significant S_N1 character.[3] This allows for the displacement of the activated hydroxyl group. For example, reaction with HCl or $SOCl_2$ can convert the alcohol into the corresponding benzyl chloride. The mechanism involves the formation of a carbon-oxygen bond as the carbon-chlorine bond breaks.[9]



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Caption: Conversion of the alcohol to a benzyl halide.

- Setup: In a well-ventilated fume hood, add **(2-Chloro-5-fluoro-3-methylphenyl)methanol** (1.0 eq) to a round-bottom flask.

- **Reaction:** Cool the flask in an ice bath and slowly add thionyl chloride (SOCl_2 , 1.2 eq) dropwise with stirring. A small amount of a base like pyridine can be used as a catalyst.
- **Monitoring:** After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates full conversion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
- **Extraction:** Extract the product with a suitable organic solvent like DCM or ether.
- **Purification:** Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl chloride product.

Applications in Drug Development

The true value of **(2-Chloro-5-fluoro-3-methylphenyl)methanol** lies in its role as a scaffold or intermediate in the synthesis of complex, high-value molecules. The presence of chlorine is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, lipophilicity, and binding affinity.^[1] Similarly, fluorine substitution is a widely used strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding.^{[10][11]}

This specific building block can be elaborated through the reactions described above. For instance:

- The corresponding aldehyde (from oxidation) can participate in reductive aminations, Wittig reactions, or aldol condensations to build carbon-carbon or carbon-nitrogen bonds.
- The benzyl chloride (from nucleophilic substitution) is an excellent electrophile for alkylating amines, phenols, and thiols to introduce the substituted benzyl moiety into a larger molecule.
- The esters and ethers derived from the alcohol are themselves potential final products or can be used as protected forms of the alcohol during multi-step syntheses.

Conclusion

(2-Chloro-5-fluoro-3-methylphenyl)methanol presents a rich and predictable reactivity profile centered on its benzylic alcohol functionality. The electronic effects of the chloro, fluoro, and methyl substituents provide a unique chemical handle that influences reaction rates and outcomes. Mastery of its core reactions—oxidation, esterification, etherification, and nucleophilic substitution—empowers chemists to strategically incorporate this valuable fragment into complex molecular targets. As the demand for sophisticated and precisely functionalized molecules in pharmaceutical and materials research continues to grow, the importance of versatile intermediates like **(2-Chloro-5-fluoro-3-methylphenyl)methanol** is set to increase.

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